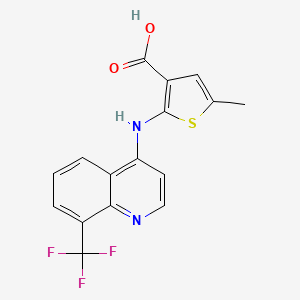

5-Methyl-2-((8-(trifluoromethyl)quinolin-4-yl)amino)thiophene-3-carboxylic acid

説明

特性

分子式 |

C16H11F3N2O2S |

|---|---|

分子量 |

352.3 g/mol |

IUPAC名 |

5-methyl-2-[[8-(trifluoromethyl)quinolin-4-yl]amino]thiophene-3-carboxylic acid |

InChI |

InChI=1S/C16H11F3N2O2S/c1-8-7-10(15(22)23)14(24-8)21-12-5-6-20-13-9(12)3-2-4-11(13)16(17,18)19/h2-7H,1H3,(H,20,21)(H,22,23) |

InChIキー |

INZQXLVJYGQYPL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(S1)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F)C(=O)O |

製品の起源 |

United States |

準備方法

Formation of Thiophene-3-carboxylic Acid Derivative

The thiophene-3-carboxylic acid scaffold is prepared or modified by:

- Carboxylation and methylation reactions on thiophene derivatives, often starting from 3-thiophenecarboxylic acid or related precursors.

- Conversion of carboxylic acids to acid chlorides using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF), typically in dichloromethane at 0–20 °C. This activates the acid for subsequent amide bond formation.

Example:

Amide Bond Formation with 8-(Trifluoromethyl)quinolin-4-yl Amine

- The acid chloride intermediate is reacted with the quinoline amine derivative under mild conditions, often in dichloromethane with bases such as pyridine or potassium carbonate to neutralize HCl formed.

- Reaction is typically performed at 0 °C to room temperature over 18–24 hours to ensure complete conversion and minimize side reactions.

- Alternative amidation methods include direct coupling using carbodiimide reagents (e.g., EDCI) and catalysts like DMAP, or one-pot amidation protocols catalyzed by formamide or other Lewis acids for improved atom economy.

Functional Group Transformations and Purification

- After amide formation, the product is often purified by silica gel chromatography using mixtures of ethyl acetate and hexanes or petroleum ether.

- Recrystallization from ethanol or ethanol/water mixtures is employed to obtain the final pure compound as a solid.

- In some protocols, lithium hydroxide-mediated hydrolysis is used to convert esters to carboxylic acids if ester intermediates are involved.

Reaction Optimization and Mechanistic Insights

- Atom Economy and Green Chemistry Considerations: Recent studies emphasize atom economy in amidation steps, comparing traditional acid chloride methods with direct amidation catalyzed by formamide or boron-containing Lewis acids. Direct amidation methods reduce by-products such as HCl and improve overall sustainability.

- Catalyst and Base Selection: Triethylamine (NEt3), N-methylmorpholine (NMM), and potassium carbonate (K2CO3) are commonly used bases. NEt3 is preferred for its availability and efficiency in neutralizing acid by-products.

- Temperature and Solvent Effects: Low temperatures (0–5 °C) during acid chloride formation prevent decomposition. Dichloromethane is the solvent of choice for its inertness and solubility profile.

- Purification Techniques: Flash chromatography and recrystallization ensure removal of impurities and by-products, critical for obtaining analytically pure material for research or pharmaceutical use.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield Range | Key Notes |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, DMF, CH2Cl2, 0–20 °C, 19 h | ~29% | Gas evolution, temperature sensitive |

| Amide bond formation (acid chloride route) | Quinoline amine, pyridine, K2CO3, CH2Cl2, 0 °C to RT, 18 h | Moderate | Requires purification by chromatography |

| Direct amidation (carboxylic acid + amine) | EDCI, DMAP, CH2Cl2, 0 °C to RT, overnight | High | More atom-efficient, fewer by-products |

| Hydrolysis of ester intermediates | LiOH, THF/MeOH/H2O, RT, 4 h | High | Converts esters to carboxylic acids |

| Purification | Flash chromatography, recrystallization | — | Essential for high purity |

化学反応の分析

Types of Reactions

5-Methyl-2-((8-(trifluoromethyl)quinolin-4-yl)amino)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions may produce thiophene derivatives with modified side chains.

科学的研究の応用

5-Methyl-2-((8-(trifluoromethyl)quinolin-4-yl)amino)thiophene-3-carboxylic acid is a complex organic compound with the CAS number 39978-04-6 . It has a molecular formula of and a molecular weight of approximately 352.33 g/mol . The compound features a thiophene ring and a quinoline moiety, making it useful in pharmaceuticals and agrochemicals.

Potential Applications

This compound has potential applications in several fields:

- Medicinal Chemistry The compound can be modified for specific applications.

- Material Science This compound can also be used for material science applications.

Structural Similarities

This compound shares structural similarities with other compounds containing quinoline and thiophene rings. Examples include:

- 4-Hydroxyquinoline (): Contains a hydroxyl group and is known for antibacterial properties.

- 6-Thiophenecarboxylic acid (): Features a simple structure and is used in organic synthesis.

- 8-Aminoquinoline (): Known for antimalarial activity but lacks a thiophene component.

作用機序

The mechanism of action of 5-Methyl-2-((8-(trifluoromethyl)quinolin-4-yl)amino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

類似化合物との比較

Compound 3 ()

- Structure: 4-Phenyl-2-phenylamino-5-(1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl)-thiophene-3-carboxylic acid ethyl ester.

- Key Features : Ethyl ester at position 3 (reducing polarity compared to carboxylic acid), fused triaza-cyclopentaindene substituent at position 3.

- Activity: Demonstrates antibacterial and antifungal properties, likely due to the aromatic amino group and heterocyclic substituents .

5-Methyl-2-(2-nitroanilino)thiophene-3-carbonitrile ()

- Structure: Thiophene-3-carbonitrile with 5-methyl and 2-nitroanilino groups.

- Key Features : Nitro group (electron-withdrawing) and carbonitrile (polarizable moiety).

Quinoline-Containing Analogues

Diethyl((2-chloroquinolin-3-yl)((5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methyl)phosphonate (9a, )

- Structure: Thiazole core linked to 2-chloroquinoline and coumarin via a phosphonate group.

- Comparison: The quinoline moiety in 9a is chlorinated, whereas the target compound’s quinoline is CF₃-substituted. CF₃ groups generally confer greater lipophilicity and steric bulk than chlorine .

Trifluoromethyl-Substituted Analogues

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ()

- Structure: Thiazole-4-carboxylic acid with CF₃-phenylamino substituent.

- Key Features : Thiazole core (more electronegative than thiophene) and CF₃-phenyl group.

- However, the thiophene core in the target compound may offer better aromatic stabilization .

生物活性

5-Methyl-2-((8-(trifluoromethyl)quinolin-4-yl)amino)thiophene-3-carboxylic acid (CAS: 39978-04-6) is a compound that has garnered attention due to its potential biological activities. Its unique structure, featuring a trifluoromethyl-substituted quinoline and a thiophene moiety, suggests possible interactions with various biological targets.

- Molecular Formula : C16H11F3N2O2S

- Molecular Weight : 352.33 g/mol

- CAS Number : 39978-04-6

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its potential as an anticancer agent and its interaction with various biological pathways.

Anticancer Activity

Recent research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, structural analogs have shown inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, which is often overexpressed in cancer cells. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against malignancies.

The mechanism by which this compound exerts its effects may involve:

- PPAR Activation : Some studies indicate that compounds with similar structures can activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating cellular metabolism and inflammation.

- Inhibition of Pro-inflammatory Cytokines : The compound may also reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in cancer progression and metastasis.

Case Studies

-

In Vitro Studies : A study involving the treatment of MKN-45 gastric cancer cells with derivatives of this compound showed enhanced apoptosis rates compared to untreated controls. The study reported IC50 values indicating effective concentrations for inducing cell death.

Compound IC50 (µM) Cell Line 5-Methyl... 12.5 MKN-45 Rosiglitazone 15.0 MKN-45 - In Vivo Studies : Animal models treated with the compound exhibited significant tumor regression compared to controls, reinforcing the in vitro findings.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins:

-

Docking studies suggest a favorable interaction with PPARγ, showing binding energies comparable to known agonists.

Target Protein Binding Energy (kcal/mol) PPARγ -10.55 Topoisomerase II -11.17

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。